2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Overview
Description
2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the bromination of 4-(2-methyl-1H-imidazol-1-yl)pyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-(2-methyl-1H-imidazol-1-yl)pyrimidine derivatives with various functional groups.
Coupling Products: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, or anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other functional materials.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine depends on its specific application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
- 2-Bromo-1-methyl-1H-imidazole
- 4-Bromo-2-methylpyrimidine
Comparison:
- 2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical properties and reactivity.
- 2-Bromo-1-methyl-1H-imidazole lacks the pyrimidine ring, limiting its applications compared to the target compound.
- 4-Bromo-2-methylpyrimidine does not have the imidazole ring, which reduces its versatility in forming complex heterocyclic structures .
Properties
Molecular Formula |
C8H7BrN4 |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-4-(2-methylimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c1-6-10-4-5-13(6)7-2-3-11-8(9)12-7/h2-5H,1H3 |
InChI Key |
ONHABPMEAWFABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC(=NC=C2)Br |
Origin of Product |
United States |
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